Home > Products > Screening Compounds P98105 > Valproryl taurinamide
Valproryl taurinamide - 481067-09-8

Valproryl taurinamide

Catalog Number: EVT-12727751
CAS Number: 481067-09-8
Molecular Formula: C10H22N2O3S
Molecular Weight: 250.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valproyl taurinamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticonvulsant properties. This compound is part of a broader class of valproic acid derivatives, which are known for their efficacy in treating epilepsy and mood disorders. Valproyl taurinamide combines elements of valproic acid with taurine, a naturally occurring amino acid, which may enhance its therapeutic profile.

Source

Valproyl taurinamide can be synthesized from valproic acid and taurine through various chemical reactions. The initial studies on this compound highlight its anticonvulsant activity, suggesting its potential as a therapeutic agent in neurology and psychiatry .

Classification

Valproyl taurinamide is classified as an anticonvulsant and neuroprotective agent. Its classification stems from its structural similarity to valproic acid, which is widely used in clinical settings for seizure management and mood stabilization.

Synthesis Analysis

Methods

The synthesis of valproyl taurinamide typically involves the reaction between valproic acid and taurine. Various methods have been explored to optimize yield and purity, including:

  1. Direct Condensation: This method involves reacting valproic acid with taurine under controlled conditions to form the amide bond.
  2. Use of Coupling Reagents: Coupling agents such as dicyclohexylcarbodiimide may be employed to facilitate the formation of the amide bond between the carboxylic acid group of valproic acid and the amine group of taurine.

Technical Details

The synthesis often requires careful monitoring of temperature and pH to ensure optimal reaction conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

Valproyl taurinamide features a molecular structure that includes a valproic acid moiety linked to a taurine unit via an amide bond. The general formula can be represented as:

C11H19N1O3SC_{11}H_{19}N_{1}O_{3}S

Data

  • Molecular Weight: Approximately 245.35 g/mol
  • Functional Groups: Carboxylic acid, amide, sulfonic acid (from taurine)

The structural representation highlights the presence of both hydrophobic and hydrophilic regions, which may influence its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions

Valproyl taurinamide can undergo various chemical reactions typical for amides, including:

  1. Hydrolysis: Under acidic or basic conditions, valproyl taurinamide can hydrolyze back into its constituent parts.
  2. Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, potentially leading to further derivatization.

Technical Details

These reactions are essential for understanding the stability and reactivity of valproyl taurinamide in biological systems, which can impact its therapeutic efficacy.

Mechanism of Action

Process

The mechanism of action of valproyl taurinamide is believed to be similar to that of other anticonvulsants derived from valproic acid. It may involve:

  1. Inhibition of Voltage-Gated Sodium Channels: This action stabilizes neuronal membranes and prevents excessive neuronal firing.
  2. Enhancement of Gamma-Aminobutyric Acid Activity: By increasing GABAergic transmission, it may exert a calming effect on hyperactive neurons.

Data

Studies suggest that compounds like valproyl taurinamide could modulate neurotransmitter levels, contributing to their anticonvulsant effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data should be obtained through experimental measurement for precise applications.

Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability, while differential scanning calorimetry (DSC) can help determine phase transitions.

Applications

Valproyl taurinamide has potential scientific uses in:

  1. Anticonvulsant Therapy: As a candidate for treating epilepsy due to its structural similarity to established medications.
  2. Neuroprotective Studies: Investigating its effects on neurodegenerative diseases may reveal additional therapeutic avenues.
  3. Pharmaceutical Research: Further studies could explore its efficacy compared to other anticonvulsants, potentially leading to new formulations or combination therapies.
Introduction to Valproyl Taurinamide Derivatives

Historical Development and Rationale for Molecular Hybridization

Valproic acid (VPA) was first synthesized in 1882 as a derivative of valeric acid, but its anticonvulsant properties were not discovered until 1962. By 1978, it gained FDA approval for epilepsy treatment and later for bipolar disorder and migraine prophylaxis [1] [8]. Concurrently, taurine-derived compounds like taurinamide emerged as metabolites of taurolidine—an antimicrobial agent developed in the 1970s. Taurinamide itself was identified as a stable intermediate in taurolidine’s metabolic pathway, formed via hydrolysis of reactive methylol groups [2] [7].

The hybridization of VPA and taurinamide represents a deliberate strategy in medicinal chemistry to merge pharmacophores with complementary biological activities. VPA contributes neuromodulatory properties (e.g., GABA enhancement, HDAC inhibition), while taurinamide offers anti-inflammatory and anti-adhesion effects. This molecular fusion aims to create novel entities with dual mechanisms of action, potentially enhancing efficacy in neurological disorders and cancer [3] [7].

  • Theoretical Basis: Hybrid design leverages VPA’s histone deacetylase (HDAC) inhibition—implicated in gene regulation for neuroprotection and apoptosis—and taurinamide’s suppression of vascular endothelial growth factor (VEGF) and endotoxin neutralization. This synergy targets multifactorial diseases like glioblastoma or bipolar disorder more comprehensively than either agent alone [7] [3].

Structural Classification and Nomenclature Systems

Valproyl taurinamide derivatives belong to the class of molecular conjugates, where valproic acid and taurinamide are covalently linked via amide or ester bonds. Their systematic naming follows IUPAC conventions based on the parent structures:

  • Valproic Acid: 2-propylpentanoic acid (C₈H₁₆O₂), characterized by a branched-chain carboxylic acid [1] [8].
  • Taurinamide: 2-aminoethanesulfonamide (C₂H₆N₂O₂S), featuring a sulfonamide group derived from taurine [5] [7].

Table 1: Structural Attributes of Pharmacophores

CompoundCore StructureFunctional GroupsMolecular Weight
Valproic AcidBranched short-chain fatty acidCarboxyl (–COOH)144.21 g/mol
TaurinamideAmino-sulfonamideSulfonamide (–SO₂NH₂)108.14 g/mol*
Valproyl TaurinamideHybrid conjugateAmide (–CONH–) linkage~252.35 g/mol

*Taurinamide HCl (C₂H₈ClN₂O₂S) has MW 160.6 g/mol [5].

The hybrid’s architecture positions VPA’s alkyl chains for membrane interaction and taurinamide’s sulfonamide for solubility and hydrogen bonding. This design aims to optimize blood-brain barrier penetration while retaining reactivity at target sites [3] [7].

Therapeutic Rationale for Combining Valproic Acid and Taurinamide Pharmacophores

The conjugation of VPA and taurinamide targets synergistic pathways in neurological and oncological contexts:

  • GABAergic and HDAC Modulation: VPA inhibits GABA transaminase, elevating GABA levels to suppress neuronal hyperexcitability. Concurrently, its HDAC inhibition promotes neuroplasticity genes (e.g., BDNF). Taurinamide may amplify these effects by reducing neuroinflammation via endotoxin neutralization, potentially benefiting epilepsy or bipolar disorder [1] [8] [3].
  • Antineoplastic Mechanisms: VPA’s HDAC inhibition derepresses tumor suppressor genes, while taurinamide derivatives (e.g., from taurolidine) induce cancer cell apoptosis via mitochondrial pathways and inhibit VEGF-driven angiogenesis. Hybrids could target glioblastoma multiforme more effectively by dual blockade of tumor proliferation and vascularization [7] [2].
  • Metabolic Stability Enhancement: VPA undergoes extensive ω-oxidation (CYP450), forming hepatotoxic metabolites like 4-ene-VPA. Taurinamide’s sulfonamide group may redirect metabolism toward glucuronidation, reducing reactive intermediate formation [3] [8].

Table 2: Complementary Therapeutic Targets

PharmacophorePrimary TargetsBiological Effects
Valproic AcidGABA transaminase, HDACs, Na⁺ channels↑ GABA inhibition, ↑ histone acetylation
TaurinamideEndotoxins, VEGF, IL-1/TNF pathwaysAnti-angiogenesis, anti-adhesion, apoptosis
HybridMulti-target engagementSynergistic neuroprotection/oncostasis
  • Challenges: The hybrid’s efficacy depends on balanced pharmacokinetics. VPA has high oral bioavailability (81–89%), while taurinamide exhibits renal elimination. Optimal dosing must maintain stoichiometric ratios for coordinated action [1] [7].

Properties

CAS Number

481067-09-8

Product Name

Valproryl taurinamide

IUPAC Name

2-propyl-N-(2-sulfamoylethyl)pentanamide

Molecular Formula

C10H22N2O3S

Molecular Weight

250.36 g/mol

InChI

InChI=1S/C10H22N2O3S/c1-3-5-9(6-4-2)10(13)12-7-8-16(11,14)15/h9H,3-8H2,1-2H3,(H,12,13)(H2,11,14,15)

InChI Key

VCMUZAAMKDRSML-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.